5-Amino-2'-deoxyuridine

Descripción general

Descripción

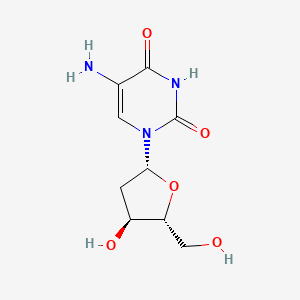

5-Amino-2’-deoxyuridine: is a nucleoside analogue that has garnered significant interest in the fields of molecular biology and medicinal chemistry. It is structurally similar to thymidine but contains an amino group at the 5-position of the uracil ring. This modification imparts unique properties to the compound, making it useful in various biochemical applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2’-deoxyuridine typically involves the modification of uridine derivatives. One common method includes the protection of the amino group using trifluoroacetyl, dimethylformamidine, or 2-(4-nitrophenyl)ethoxycarbonyl groups to prevent acetylation during oligonucleotide assembly . The protected uridine is then subjected to deprotection and further functionalization to yield 5-Amino-2’-deoxyuridine.

Industrial Production Methods: Industrial production methods for 5-Amino-2’-deoxyuridine are not extensively documented. the synthesis generally follows similar principles as laboratory-scale methods, with optimizations for yield and purity. The use of automated synthesizers and high-throughput purification techniques is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: 5-Amino-2’-deoxyuridine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can modify the uracil ring or the amino group.

Common Reagents and Conditions:

Oxidizing Agents: Permanganate is commonly used for selective oxidation reactions.

Reducing Agents: Hydrogenation catalysts and reducing agents like sodium borohydride are used for reduction reactions.

Substitution Reagents: Various electrophiles can be used to introduce new functional groups via substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce a wide range of functional groups .

Aplicaciones Científicas De Investigación

Molecular Biology Applications

1.1 Nucleic Acid Labeling and Stabilization

5-Amino-2'-deoxyuridine can be incorporated into DNA to enhance the stability of nucleic acid structures. Studies have shown that the presence of this compound can stabilize DNA triple helices and duplexes, making it useful for nucleic acid labeling and functionalization of aptamers and catalysts . The incorporation of C5-amino-modified nucleotides has been explored for their ability to induce sequence-specific DNA bending, which is crucial for understanding DNA-protein interactions .

1.2 High-Resolution Footprinting

In high-resolution footprinting techniques, this compound acts as a probe to study protein-DNA complexes. By incorporating this analogue into DNA, researchers can investigate binding sites and the dynamics of protein interactions with nucleic acids. This application is vital for elucidating mechanisms of transcription regulation and other cellular processes.

Medicinal Chemistry Applications

2.1 Antiviral Activity

The antiviral properties of this compound have been investigated against several viruses, including varicella-zoster virus (VZV). In vitro studies demonstrated that the compound could significantly reduce plaque formation in VZV-infected cells, indicating its potential as an antiviral agent . The compound's mechanism involves interference with viral replication, making it a candidate for further development in antiviral therapies.

2.2 Cancer Therapeutics

Research has indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including Sarcoma 180 cells. Its ability to induce apoptosis in cancer cells highlights its potential as a therapeutic agent in oncology. Ongoing studies are focused on optimizing its efficacy and understanding its mechanisms of action in cancer treatment.

Case Studies and Research Findings

Mecanismo De Acción

Molecular Targets and Pathways: 5-Amino-2’-deoxyuridine exerts its effects by incorporating into DNA during replication. It can act as a substrate for DNA polymerases, leading to the formation of modified DNA strands. These modifications can interfere with DNA synthesis and repair processes, ultimately inhibiting cell proliferation .

Pathways Involved: The compound primarily targets the DNA synthesis pathway. By incorporating into DNA, it can disrupt the normal function of thymidylate synthase and other enzymes involved in nucleotide metabolism .

Comparación Con Compuestos Similares

2’-Deoxyuridine: Lacks the amino group at the 5-position and is used in similar applications but with different properties.

5-Azido-2’-deoxyuridine: Contains an azido group at the 5-position and is used as a photoaffinity labeling reagent.

5-Bromo-2’-deoxyuridine: Contains a bromo group at the 5-position and is used in cell proliferation studies.

Uniqueness: 5-Amino-2’-deoxyuridine is unique due to its amino group, which allows for selective chemical reactions and modifications. This property makes it particularly useful in studying DNA-protein interactions and in the development of nucleic acid-based therapeutics .

Actividad Biológica

5-Amino-2'-deoxyuridine (5-AdoU) is a nucleoside analog of thymidine, characterized by the presence of an amino group at the 5-position of the uracil base. This compound has garnered attention for its biological activities, particularly in the context of DNA synthesis and repair. This article explores its biological activity, synthesis, and potential applications in research and medicine.

This compound is synthesized through various methods, often starting with 2'-deoxyuridine. The introduction of an amino group can be achieved via several chemical transformations, including tosylation and subsequent nucleophilic substitution reactions. The general synthetic route includes:

- Tosylation : Converting 2'-deoxyuridine into a tosylate derivative.

- Nucleophilic Substitution : Reacting the tosylate with ammonia or an amine to introduce the amino group.

The resulting compound exhibits structural similarities to natural nucleosides, allowing it to integrate into DNA during replication processes.

Biological Activity

The biological activity of 5-AdoU is primarily linked to its incorporation into DNA, where it can influence cellular processes without significant cytotoxic effects. Key aspects of its biological activity include:

- DNA Incorporation : 5-AdoU can be incorporated into DNA strands during replication, potentially affecting gene expression and stability.

- Antitumor Activity : As a purine nucleoside analog, it shows broad antitumor activity against various cancer cell lines, including lymphoid malignancies .

- Antiviral Properties : Research indicates that 5-AdoU exhibits antiviral activity against certain viruses by disrupting viral replication mechanisms .

The mechanism through which 5-AdoU exerts its biological effects involves:

- Mimicking Natural Nucleotides : Its structural similarity to thymidine allows it to be recognized by DNA polymerases, leading to its incorporation into the growing DNA strand.

- Disruption of Replication : Once incorporated, it can lead to mutations or mispairing during DNA replication, potentially triggering apoptotic pathways in rapidly dividing cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-AdoU, a comparison with related compounds is useful:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 5-Hydroxy-2'-deoxyuridine | Hydroxyl group at 5-position | Less efficiently incorporated into DNA compared to 5-AdoU |

| 5-Bromo-2'-deoxyuridine | Bromine substitution at 5-position | Commonly used for labeling but may be cytotoxic |

| 2'-Deoxyuridine | No substitutions | Natural nucleoside; serves as a baseline comparison |

| 5-Ethynyl-2'-deoxyuridine | Ethynyl group at 5-position | Used for detecting DNA synthesis via click chemistry |

This table illustrates how the presence of an amino group in 5-AdoU enhances its incorporation efficiency into DNA during replication processes compared to other analogs.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of 5-AdoU in cancer therapy and virology. For example:

- Antitumor Efficacy : A study demonstrated that 5-AdoU exhibited significant cytotoxicity against Sarcoma 180 cells in culture, outperforming several other nucleoside analogs .

- Antiviral Activity : In vitro experiments showed that 5-AdoU could inhibit viral replication in specific cell lines, suggesting its potential as an antiviral agent .

Propiedades

IUPAC Name |

5-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3,10H2,(H,11,15,16)/t5-,6+,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZMVAFPILSPXRM-RRKCRQDMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)N)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10203909 | |

| Record name | 5-Amino-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5536-30-1 | |

| Record name | 5-Amino-2′-deoxyuridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5536-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2'-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005536301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2'-deoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10203909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2'-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.